molecular formula C16H18N6O2S B5536904 N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

Cat. No. B5536904
M. Wt: 358.4 g/mol
InChI Key: MQPHGBFZFIPNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of various acetamide derivatives, including compounds similar to the target molecule, typically involves condensation reactions. These processes often utilize reagents such as ethyl bromoacetate in basic media or carbodiimide condensation catalysis (Wang et al., 2010), (Yu et al., 2014).

Molecular Structure Analysis

  • The molecular structure of such compounds is confirmed through various spectroscopic methods like MS, IR, CHN, 1H NMR, and single-crystal X-ray diffraction. These techniques help establish the arrangement of atoms and functional groups in the molecule (Wang et al., 2010), (Yu et al., 2014).

Chemical Reactions and Properties

  • Chemical reactions involved in the synthesis of such compounds include cyclocondensation, hydrazide formation, and condensation with aldehydes. These reactions contribute to the formation of diverse molecular structures with distinct chemical properties (Saxena et al., 2011).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility and crystalline structure, are crucial for understanding their behavior in different environments. This information is typically obtained through spectroscopic and crystallographic analyses (Boechat et al., 2011).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are inferred from the compound's molecular structure. The presence of specific functional groups like triazole or thiadiazole rings influences these properties, as evidenced in various synthetic pathways and chemical analyses (Demirbas et al., 2004), (Sunder et al., 2013).

Scientific Research Applications

Antimicrobial Applications

A study has synthesized a series of derivatives to evaluate their antimicrobial activity. These compounds have shown promising antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This indicates a potential for the development of new antimicrobial agents from this chemical class (Bhushan A. Baviskar et al., 2013).

Anticancer and Antitumor Applications

Several studies have focused on the synthesis of derivatives for anticancer and antitumor applications. One study synthesized new derivatives and investigated their antitumor activities against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, finding some compounds with high selectivity and significant apoptotic effects (A. Evren et al., 2019). Another study designed and synthesized oxadiazole, thiadiazole, and triazole derivatives, evaluating their effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. The study revealed promising cytotoxic effects and highlighted the role of MMP-9 inhibitors in lung adenocarcinoma and glioma treatment (A. Özdemir et al., 2017).

Insecticidal Applications

Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been conducted to assess their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This study opens avenues for the development of new agrochemical agents based on this chemical framework (A. Fadda et al., 2017).

properties

IUPAC Name

N-methyl-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-11-14(25-19-17-11)9-20(3)15(23)10-21-16(24)22(12(2)18-21)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPHGBFZFIPNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN(C)C(=O)CN2C(=O)N(C(=N2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.